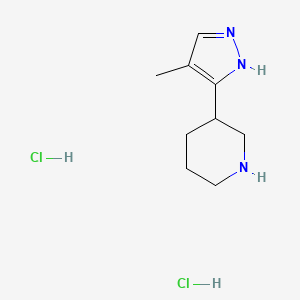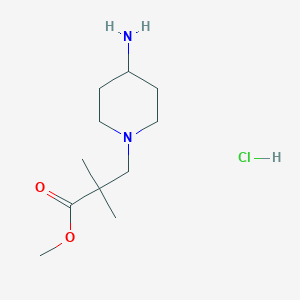![molecular formula C10H11N5O2 B1414324 2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide CAS No. 2197062-97-6](/img/structure/B1414324.png)
2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide
Übersicht
Beschreibung
2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide, abbreviated as 2-4-5-O-PAT, is an organic compound with a wide range of applications in scientific research. It has been used in the synthesis of novel compounds, to study the mechanism of action of drugs, and to investigate the biochemical and physiological effects of certain compounds. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The presence of the 1,2,4-triazole ring in the compound’s structure suggests potential antimicrobial properties. Triazole derivatives have been widely studied for their ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The acetohydrazide group could further enhance this activity, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Compounds with a triazole moiety have shown promise in anticancer research. The electron-rich nature of the triazole ring can interact with biological targets in cancer cells, potentially leading to apoptosis or cell cycle arrest. Research into similar compounds could provide insights into novel therapeutic approaches for cancer treatment .
Anti-Inflammatory Properties
The structural similarity of this compound to known anti-inflammatory drugs suggests it may possess anti-inflammatory properties. By modulating inflammatory pathways, such as inhibiting the synthesis of pro-inflammatory cytokines, it could be a valuable addition to the anti-inflammatory drug arsenal .
Antiviral Applications
Triazole derivatives have been reported to exhibit antiviral activities against a broad range of RNA and DNA viruses. The compound’s potential to act as an antiviral agent could be explored further, particularly in the context of emerging viral infections .
Antidiabetic Activity
The pharmacophore present in “2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide” may offer antidiabetic benefits. By influencing insulin signaling pathways or enhancing glucose uptake, it could contribute to the management of diabetes .
Antioxidant Effects
The structural components of the compound, particularly the phenyl ring, may confer antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases .
Antihelmintic Use
Compounds containing triazole rings have been used as antihelmintics. Their ability to disrupt the biological processes of parasitic worms makes them effective in treating helminth infections .
Antiulcer Activity
The compound’s structural similarity to drugs like omeprazole and pantoprazole, which contain a triazole ring, suggests potential antiulcer activity. It could work by reducing gastric acid secretion or protecting the stomach lining from erosive factors .
Eigenschaften
IUPAC Name |
2-[4-(5-oxo-1H-1,2,4-triazol-4-yl)phenyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-13-9(16)5-7-1-3-8(4-2-7)15-6-12-14-10(15)17/h1-4,6H,5,11H2,(H,13,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWQLRSRJVCYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)



![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)


![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)

![N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1414261.png)
